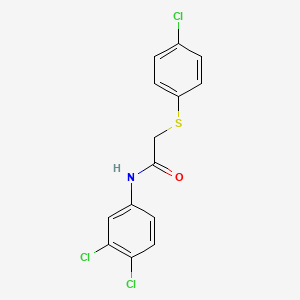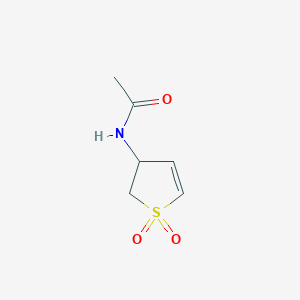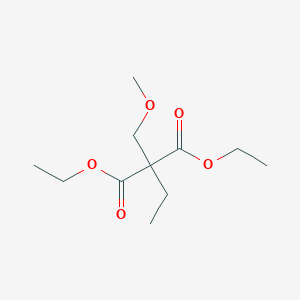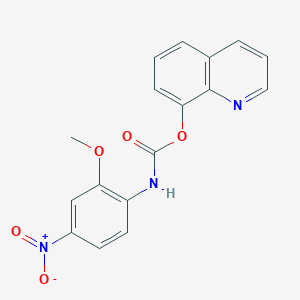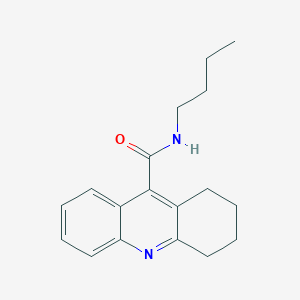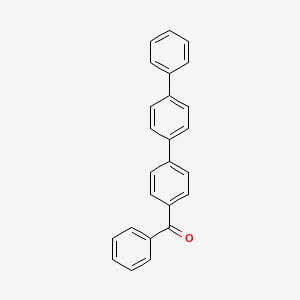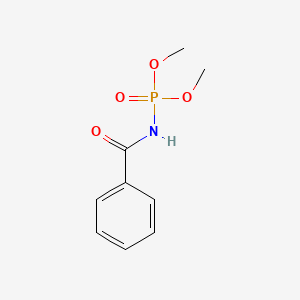
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C18H20O3S and a molecular weight of 316.422 g/mol . This compound is known for its unique structure, which combines a tetrahydronaphthalene moiety with a methylbenzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The sulfonate group may play a role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenemethanamine: Similar structure but with an amine group instead of a sulfonate group.
1,2,3,4-Tetrahydro-1-naphthalenylmethylamine: Similar structure but with a methylamine group instead of a sulfonate group.
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate: The compound itself.
Uniqueness
This compound is unique due to the presence of both a tetrahydronaphthalene moiety and a methylbenzenesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propriétés
Numéro CAS |
19063-23-1 |
|---|---|
Formule moléculaire |
C18H20O3S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydronaphthalen-1-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H20O3S/c1-14-9-11-17(12-10-14)22(19,20)21-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-3,5,8-12,16H,4,6-7,13H2,1H3 |
Clé InChI |
ADMICVKNOCRGAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)
